molecular formula C8H13NO3 B8072727 methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B8072727
M. Wt: 171.19 g/mol
InChI Key: ZTNCDZHEPMKBIQ-HTRCEHHLSA-N
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Description

Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by a fused furan and pyrrole ring system, making it an interesting subject for chemical research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a linear diester or a keto-ester, under acidic or basic conditions to form the bicyclic core.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the cyclization and esterification reactions are carried out sequentially.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing optimized catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3aR,6aR)-hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
  • Methyl (3aR,6aR)-2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
  • Methyl (3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylate

Uniqueness

Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is unique due to its fused furan and pyrrole ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in organic synthesis and pharmaceuticals.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl (3aR,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNCDZHEPMKBIQ-HTRCEHHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CNC[C@@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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